molecular formula C19H36O3 B1609083 Methyl 5-oxooctadecanoate CAS No. 2380-20-3

Methyl 5-oxooctadecanoate

Cat. No.: B1609083
CAS No.: 2380-20-3
M. Wt: 312.5 g/mol
InChI Key: BVRPGVKJUHZXTH-UHFFFAOYSA-N
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Description

Methyl 5-oxooctadecanoate is an ester with the molecular formula C19H36O3. It is commonly used in the synthesis of various ring systems, including seven-, eight-, and nine-membered monocyclic, bicyclic, and tricyclic structures . This compound is known for its versatility in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxooctadecanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxooctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-oxooctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The compound’s ability to form stable intermediates makes it valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxononanoate
  • Methyl 5-oxodecanoate
  • Methyl 5-oxododecanoate

Uniqueness

Methyl 5-oxooctadecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length allows for the formation of more complex ring systems and enhances its utility in various synthetic applications .

Properties

IUPAC Name

methyl 5-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPGVKJUHZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392910
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-20-3
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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